Cas no 638168-56-6 (2-chloro-6-methyl-N-propylpyrimidin-4-amine)

2-chloro-6-methyl-N-propylpyrimidin-4-amine 化学的及び物理的性質
名前と識別子
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- 4-Pyrimidinamine, 2-chloro-6-methyl-N-propyl-
- 2-chloro-6-methyl-N-propylpyrimidin-4-amine
-
- インチ: 1S/C8H12ClN3/c1-3-4-10-7-5-6(2)11-8(9)12-7/h5H,3-4H2,1-2H3,(H,10,11,12)
- InChIKey: AGRLYCZKAKXAQZ-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC(C)=CC(NCCC)=N1
計算された属性
- せいみつぶんしりょう: 185.07216
じっけんとくせい
- 密度みつど: 1.185±0.06 g/cm3(Predicted)
- ふってん: 119 °C(Press: 1.5 Torr)
- PSA: 37.81
- 酸性度係数(pKa): 3.24±0.10(Predicted)
2-chloro-6-methyl-N-propylpyrimidin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F8883-0815-2.5g |
2-chloro-6-methyl-N-propylpyrimidin-4-amine |
638168-56-6 | 95%+ | 2.5g |
$706.0 | 2023-09-05 | |
Life Chemicals | F8883-0815-5g |
2-chloro-6-methyl-N-propylpyrimidin-4-amine |
638168-56-6 | 95%+ | 5g |
$1059.0 | 2023-09-05 | |
TRC | C197926-500mg |
2-Chloro-6-methyl-N-propylpyrimidin-4-amine |
638168-56-6 | 500mg |
$ 320.00 | 2022-04-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643935-2.5g |
2-Chloro-6-methyl-N-propylpyrimidin-4-amine |
638168-56-6 | 98% | 2.5g |
¥20472.00 | 2024-05-05 | |
TRC | C197926-100mg |
2-Chloro-6-methyl-N-propylpyrimidin-4-amine |
638168-56-6 | 100mg |
$ 95.00 | 2022-04-01 | ||
Life Chemicals | F8883-0815-1g |
2-chloro-6-methyl-N-propylpyrimidin-4-amine |
638168-56-6 | 95%+ | 1g |
$353.0 | 2023-09-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643935-1g |
2-Chloro-6-methyl-N-propylpyrimidin-4-amine |
638168-56-6 | 98% | 1g |
¥12532.00 | 2024-05-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643935-500mg |
2-Chloro-6-methyl-N-propylpyrimidin-4-amine |
638168-56-6 | 98% | 500mg |
¥9751.00 | 2024-05-05 | |
Life Chemicals | F8883-0815-0.5g |
2-chloro-6-methyl-N-propylpyrimidin-4-amine |
638168-56-6 | 95%+ | 0.5g |
$335.0 | 2023-09-05 | |
Life Chemicals | F8883-0815-10g |
2-chloro-6-methyl-N-propylpyrimidin-4-amine |
638168-56-6 | 95%+ | 10g |
$1483.0 | 2023-09-05 |
2-chloro-6-methyl-N-propylpyrimidin-4-amine 関連文献
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
2-chloro-6-methyl-N-propylpyrimidin-4-amineに関する追加情報
2-Chloro-6-Methyl-N-Propylpyrimidin-4-Amine (CAS No 638168-56-6): A Comprehensive Overview
The compound 2-chloro-6-methyl-N-propylpyrimidin-4-amine (CAS No 638168-56-6) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound belongs to the pyrimidine family, a class of heterocyclic aromatic compounds that are widely studied due to their unique electronic properties and diverse applications.
Pyrimidine derivatives have been a focal point of research in recent years, particularly in the development of advanced materials, pharmaceuticals, and electronic devices. The structure of 2-chloro-6-methyl-N-propylpyrimidin-4-amine is characterized by a pyrimidine ring with substituents at positions 2, 4, and 6. The chlorine atom at position 2, the methyl group at position 6, and the N-propyl amino group at position 4 contribute to its unique chemical reactivity and physical properties.
Recent studies have highlighted the importance of pyrimidine-based compounds in the design of high-performance materials. For instance, researchers have explored the use of 2-chloro-6-methyl-N-propylpyrimidin-4-amine as a building block for constructing advanced polymers and organic semiconductors. These materials exhibit excellent electrical conductivity and thermal stability, making them ideal for applications in flexible electronics and optoelectronic devices.
In the field of drug discovery, pyrimidine derivatives like 2-chloro-6-methyl-N-propylpyrimidin-4-amine have shown promise as potential candidates for developing new therapeutic agents. Their ability to interact with biological targets such as enzymes and receptors makes them valuable leads in medicinal chemistry research. Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of these compounds more accurately, accelerating their development into potential drug candidates.
The synthesis of 2-chloro-6-methyl-N-propylpyrimidin-4-amine involves a series of well-established organic reactions. The process typically begins with the preparation of a pyrimidine ring through cyclization reactions, followed by selective substitution to introduce the desired substituents. Researchers have optimized these synthetic routes to improve yield and purity, ensuring that the compound can be produced efficiently on an industrial scale.
One of the most exciting areas of research involving 2-chloro-6-methyl-N-propylpyrimidin-4-amine is its application in energy storage devices. Scientists have demonstrated that this compound can be used as an active material in supercapacitors and lithium-ion batteries due to its high specific capacitance and excellent rate capability. These properties make it a strong candidate for next-generation energy storage solutions.
Furthermore, pyrimidine derivatives like 2-chloro-N-propylpyrimidinamine have been investigated for their role in catalysis. By modifying the substituents on the pyrimidine ring, researchers can tailor the catalytic activity of these compounds for specific reactions, such as C-H activation or cross-coupling reactions. This versatility makes them valuable tools in organic synthesis.
In conclusion, 2-chloro-N-propylpyrimidinamine (CAS No 638168) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and reactivity make it an attractive target for further research and development. As advancements in synthetic methods and computational modeling continue to evolve, we can expect even more innovative uses for this remarkable molecule in the future.
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